(1H-1,2,3-Triazol-4-yl)methanamine hydrochloride
Overview
Description
(1H-1,2,3-Triazol-4-yl)methanamine hydrochloride is a chemical compound with the molecular formula C3H7ClN4. It is a derivative of triazole, a five-membered ring containing three nitrogen atoms. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties and reactivity.
Mechanism of Action
Target of Action
It’s worth noting that triazole derivatives have been reported to exhibit anticancer activity due to the n1 and n2 nitrogen atoms of the triazole moiety actively contributing to binding to the active site of enzymes .
Mode of Action
It’s known that triazole derivatives can inhibit tubulin polymerization, which is crucial for cell division . This inhibition can lead to cell cycle arrest and induce apoptosis .
Biochemical Pathways
Given the reported tubulin polymerization inhibition, it’s likely that the compound affects the microtubule dynamics involved in cell division .
Pharmacokinetics
In silico studies of sulfonyl piperazine-integrated triazole conjugates suggest that they possess drug-like properties .
Result of Action
It’s known that triazole derivatives can induce apoptosis in cancer cells . This is likely due to the inhibition of tubulin polymerization, leading to cell cycle arrest .
Action Environment
It’s worth noting that the efficacy of similar compounds can be influenced by factors such as ph, temperature, and the presence of other substances .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1H-1,2,3-Triazol-4-yl)methanamine hydrochloride typically involves the reaction of azides with alkynes in the presence of a copper catalyst, known as the Huisgen cycloaddition or “click chemistry.” This method is favored for its high yield and specificity.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can enhance the efficiency and safety of the process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: It can be reduced to form amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the triazole ring acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Conditions typically involve the use of polar solvents and mild temperatures to facilitate the reaction.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction can produce primary amines.
Scientific Research Applications
(1H-1,2,3-Triazol-4-yl)methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is employed in bioconjugation techniques to link biomolecules.
Medicine: It serves as a precursor in the development of pharmaceutical agents, particularly those targeting microbial infections.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.
Comparison with Similar Compounds
- (1H-1,2,4-Triazol-3-yl)methanamine hydrochloride
- 1-(1-benzyl-1H-1,2,3-triazol-4-yl)methanamine hydrochloride
Comparison: While (1H-1,2,3-Triazol-4-yl)methanamine hydrochloride shares structural similarities with these compounds, its unique arrangement of nitrogen atoms in the triazole ring imparts distinct reactivity and binding properties. This makes it particularly valuable in applications requiring specific molecular interactions.
Properties
IUPAC Name |
2H-triazol-4-ylmethanamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N4.ClH/c4-1-3-2-5-7-6-3;/h2H,1,4H2,(H,5,6,7);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEEMEPMSCVBCQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNN=C1CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10922764 | |
Record name | 1-(1H-1,2,3-Triazol-5-yl)methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10922764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118724-05-3 | |
Record name | 1-(1H-1,2,3-Triazol-5-yl)methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10922764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.